3-Amino-1,1,1-trifluoropropane-2-thiol
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Overview
Description
3-Amino-1,1,1-trifluoropropane-2-thiol is an organofluorine compound characterized by the presence of an amino group, a trifluoromethyl group, and a thiol group. Its molecular formula is C3H6F3NS, and it is known for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Synthetic Routes and Reaction Conditions:
Direct Fluorination: One common method involves the direct fluorination of 3-amino-2-propanethiol using a fluorinating agent such as sulfur tetrafluoride (SF4) under controlled conditions. This reaction typically requires a catalyst and is conducted at low temperatures to prevent decomposition.
Nucleophilic Substitution: Another approach is the nucleophilic substitution of 3-chloro-1,1,1-trifluoropropane-2-thiol with ammonia. This reaction is usually carried out in a polar solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.
Industrial Production Methods: Industrial production often involves the nucleophilic substitution method due to its scalability and relatively mild reaction conditions. The process is optimized to maximize yield and purity, often involving multiple purification steps such as distillation and recrystallization.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form disulfides or sulfonic acids. Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form the corresponding thiol or amine derivatives. Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.
Substitution: It can participate in nucleophilic substitution reactions, where the amino or thiol group is replaced by other functional groups. Reagents like alkyl halides or acyl chlorides are commonly used.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, under acidic or basic conditions.
Reduction: LiAlH4, sodium borohydride (NaBH4), under anhydrous conditions.
Substitution: Alkyl halides, acyl chlorides, in polar solvents like DMSO or acetonitrile.
Major Products:
Oxidation: Disulfides, sulfonic acids.
Reduction: Thiol derivatives, amine derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Chemistry:
Catalysis: Used as a ligand in metal-catalyzed reactions due to its ability to stabilize metal complexes.
Synthesis: Serves as an intermediate in the synthesis of more complex organofluorine compounds.
Biology:
Enzyme Inhibition: Acts as an inhibitor for certain enzymes due to its thiol group, which can form strong interactions with enzyme active sites.
Protein Modification: Used in the modification of proteins through thiol-disulfide exchange reactions.
Medicine:
Drug Development: Investigated for its potential use in developing drugs that target specific enzymes or pathways, particularly those involving thiol groups.
Diagnostic Agents: Utilized in the synthesis of diagnostic agents for imaging and detection of diseases.
Industry:
Material Science: Employed in the production of fluorinated polymers and materials with unique properties such as high thermal stability and chemical resistance.
Agriculture: Used in the formulation of agrochemicals for pest control and crop protection.
Mechanism of Action
The mechanism by which 3-Amino-1,1,1-trifluoropropane-2-thiol exerts its effects is primarily through its thiol group, which can form covalent bonds with various molecular targets. This interaction can inhibit enzyme activity, modify protein function, or alter cellular pathways. The trifluoromethyl group enhances the compound’s stability and lipophilicity, allowing it to interact more effectively with biological membranes and targets.
Comparison with Similar Compounds
3-Amino-1,1,1-trifluoropropane-2-ol: Similar structure but with a hydroxyl group instead of a thiol group.
3-Amino-1,1,1-trifluoropropane: Lacks the thiol group, making it less reactive in certain chemical reactions.
3-Amino-2,2,2-trifluoroethanethiol: Shorter carbon chain, which affects its reactivity and applications.
Uniqueness: 3-Amino-1,1,1-trifluoropropane-2-thiol is unique due to the presence of both an amino group and a thiol group, which allows it to participate in a wide range of chemical reactions. The trifluoromethyl group further enhances its chemical stability and reactivity, making it a versatile compound in various fields of research and industry.
Properties
Molecular Formula |
C3H6F3NS |
---|---|
Molecular Weight |
145.15 g/mol |
IUPAC Name |
3-amino-1,1,1-trifluoropropane-2-thiol |
InChI |
InChI=1S/C3H6F3NS/c4-3(5,6)2(8)1-7/h2,8H,1,7H2 |
InChI Key |
VEMMUDPIQMPJIC-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)(F)F)S)N |
Origin of Product |
United States |
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